2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 374.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial activities.
This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The presence of the fluorophenyl and pyrrolidine groups in its structure suggests that it may exhibit unique interactions with biological targets, making it a subject of interest in pharmaceutical research .
The synthesis of 2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide typically involves several steps:
Industrial production may utilize optimized conditions such as high-throughput reactors and advanced purification techniques to enhance yield and purity.
The molecular structure of 2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide features several key functional groups:
The InChI for this compound is InChI=1S/C18H19FN4O2S/c19-14-5-3-13(4-6-14)11-16(24)20-15-7-8-17(22-21-15)26-12-18(25)23-9-1-2-10-23/h3-8H,1-2,9-12H2,(H,20,21,24).
The compound can undergo various chemical reactions:
The mechanism of action for 2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide involves multiple pathways:
The physical properties include:
The chemical properties encompass:
Relevant data indicate that this compound usually has a purity level around 95%, making it suitable for research applications .
The potential applications for 2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide include:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7